2-Bromo-3',4'-dichlorobenzophenone
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Overview
Description
2-Bromo-3’,4’-dichlorobenzophenone is an organic compound with the molecular formula C13H7BrCl2O. It is a derivative of benzophenone, where the phenyl rings are substituted with bromine and chlorine atoms. This compound is used in various chemical reactions and has applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3’,4’-dichlorobenzophenone typically involves the bromination and chlorination of benzophenone derivatives. One common method is the Friedel-Crafts acylation reaction, where benzoyl chloride reacts with bromobenzene in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The resulting product is then chlorinated using chlorine gas or a chlorinating agent such as thionyl chloride (SOCl2) under controlled conditions .
Industrial Production Methods
Industrial production of 2-Bromo-3’,4’-dichlorobenzophenone follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3’,4’-dichlorobenzophenone undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.
Reduction: Reducing agents such as LiAlH4 or NaBH4 in solvents like ether or ethanol.
Oxidation: Oxidizing agents like KMnO4 or CrO3 in acidic or basic conditions.
Major Products
Substitution: Formation of various substituted benzophenone derivatives.
Reduction: Formation of 2-Bromo-3’,4’-dichlorobenzhydrol.
Oxidation: Formation of 2-Bromo-3’,4’-dichlorobenzoic acid.
Scientific Research Applications
2-Bromo-3’,4’-dichlorobenzophenone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-3’,4’-dichlorobenzophenone involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or modulator of enzyme activity by binding to the active site or allosteric sites. This interaction can alter the enzyme’s conformation and affect its catalytic activity. The pathways involved depend on the specific biological system being studied .
Comparison with Similar Compounds
Similar Compounds
3,4-Dichlorobenzophenone: Lacks the bromine atom, making it less reactive in certain substitution reactions.
2-Bromo-4’-chlorobenzophenone: Has a different substitution pattern, affecting its chemical reactivity and applications.
4,4’-Dibromobenzophenone: Contains two bromine atoms, leading to different chemical properties and uses.
Uniqueness
2-Bromo-3’,4’-dichlorobenzophenone is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. This makes it valuable in various research and industrial applications .
Properties
IUPAC Name |
(2-bromophenyl)-(3,4-dichlorophenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7BrCl2O/c14-10-4-2-1-3-9(10)13(17)8-5-6-11(15)12(16)7-8/h1-7H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTIRIQPPOQNNCL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC(=C(C=C2)Cl)Cl)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7BrCl2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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